Lipophilicity Advantage: Naphthalen-2-yl vs. Phenyl at the 5-Position Increases LogP by 0.74 Units
The target compound bearing a naphthalen-2-yl group exhibits a calculated LogP (ALogP) of 3.8048 . In contrast, the direct phenyl analog, 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 35978-39-3), has a LogP of 3.0639 [1]. This represents an increase of 0.7409 log units, translating to an approximately 5.5-fold higher predicted octanol-water partition coefficient. The enhanced lipophilicity is consistent with the additional fused benzene ring in the naphthalene system and is expected to confer different membrane partitioning and protein-binding behavior.
| Evidence Dimension | Calculated octanol-water partition coefficient (ALogP) |
|---|---|
| Target Compound Data | LogP = 3.8048 |
| Comparator Or Baseline | 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one; LogP = 3.0639 |
| Quantified Difference | ΔLogP = +0.7409 (~5.5-fold higher partitioning) |
| Conditions | In silico ALogP prediction; source: ChemScene (target) and Molbase (comparator) |
Why This Matters
For procurement decisions in medicinal chemistry, a 0.74-log unit change in LogP can significantly alter a compound's suitability for targeting hydrophobic binding pockets, its behavior in cell-based permeability assays, and its formulation requirements—making these two compounds non-substitutable.
- [1] Molbase. 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one. CAS 35978-39-3. LogP 3.0639. View Source
